molecular formula C16H21BN2O3 B1407741 1-(3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole CAS No. 1562338-80-0

1-(3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole

Cat. No. B1407741
CAS RN: 1562338-80-0
M. Wt: 300.2 g/mol
InChI Key: UNBQIMJREMUMCX-UHFFFAOYSA-N
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Description

The compound “1-(3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Attached to this ring is a phenyl group that is substituted with a methoxy group and a tetramethyl-1,3,2-dioxaborolane group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the methoxy group, and the coupling of the tetramethyl-1,3,2-dioxaborolane group. The exact methods would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole ring, the methoxy group, and the tetramethyl-1,3,2-dioxaborolane group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions. The pyrazole ring might undergo electrophilic substitution reactions, while the methoxy group could potentially be demethylated under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence of the different functional groups .

Scientific Research Applications

Synthesis and Characterization

  • 1-(3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole, a pyrazole derivative, is often synthesized and characterized for its molecular structure. Studies like those by Liao et al. (2022) and Yang et al. (2021) involve synthesis and characterization using techniques such as FT-IR, NMR, MS spectroscopies, and X-ray diffraction. These methods confirm the structure and composition of the compound, providing a basis for further applications in scientific research (Liao, Liu, Wang, & Zhou, 2022), (Yang, Huang, Chen, & Chen, 2021).

Antibacterial and Antimicrobial Activity

  • Some derivatives of 1H-pyrazole have been synthesized and evaluated for their antibacterial and antimicrobial activities. For instance, Rai et al. (2009) synthesized a series of compounds and assessed their effectiveness against various bacterial strains. They found significant activity in some compounds, demonstrating the potential of 1H-pyrazole derivatives in developing new antibacterial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Applications in Bioactive Compound Synthesis

  • Derivatives of 1H-pyrazole, like the one , often serve as intermediates in synthesizing bioactive compounds. Kong et al. (2016) describe the synthesis of a derivative used in creating crizotinib, an anti-cancer drug. This highlights the role of such compounds in pharmaceutical research and drug development (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Potential in Cancer Therapy

  • Pyrazole derivatives are being studied for their potential in cancer therapy. Liu et al. (2017) synthesized 3-phenyl-1H-pyrazole derivatives as intermediates for bioactive compounds, emphasizing their relevance in creating small molecule inhibitors for cancer treatment (Liu, Xu, & Xiong, 2017).

properties

IUPAC Name

1-[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O3/c1-15(2)16(3,4)22-17(21-15)13-8-7-12(11-14(13)20-5)19-10-6-9-18-19/h6-11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBQIMJREMUMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3C=CC=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-Pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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